molecular formula C18H24N4O2 B2593681 2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide CAS No. 1902913-61-4

2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide

Cat. No.: B2593681
CAS No.: 1902913-61-4
M. Wt: 328.416
InChI Key: VHCRHMAQUCBEDM-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group, a pyrazolyl group, and a piperidinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide typically involves multiple steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.

    Synthesis of the pyrazolyl group: The pyrazolyl group can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones.

    Formation of the piperidinyl group: This involves the reduction of pyridine derivatives or the cyclization of appropriate amines.

    Coupling reactions: The final step involves coupling the benzyloxy, pyrazolyl, and piperidinyl groups through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide can undergo various types of chemical reactions:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The pyrazolyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazolyl derivatives.

Scientific Research Applications

2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the pyrazolyl and piperidinyl groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide
  • 2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)ethanamide
  • 2-(benzyloxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propionamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-14-11-17(21-20-14)22-9-7-16(8-10-22)19-18(23)13-24-12-15-5-3-2-4-6-15/h2-6,11,16H,7-10,12-13H2,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCRHMAQUCBEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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